molecular formula C23H33NO2 B601964 Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- CAS No. 250214-69-8

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-

Cat. No.: B601964
CAS No.: 250214-69-8
M. Wt: 355.52
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Description

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- is a complex organic compound with the molecular formula C23H33NO2. This compound is known for its unique chemical structure, which includes a phenol group, a bis(1-methylethyl)amino group, and a methoxymethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenol Group: The phenol group can be introduced through the hydroxylation of a benzene ring.

    Introduction of the Bis(1-methylethyl)amino Group: This step involves the reaction of an amine with an appropriate alkylating agent to form the bis(1-methylethyl)amino group.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through the reaction of a phenol derivative with methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated phenols, nitrophenols.

Scientific Research Applications

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- can be compared with other similar compounds, such as:

    Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)-: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may alter its chemical reactivity and biological activity.

    Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(ethyl)-: The presence of an ethyl group instead of a methoxymethyl group can affect its solubility and pharmacokinetic properties.

The uniqueness of Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-, commonly referred to as a derivative of tolterodine, is a synthetic compound with significant biological activity. It is primarily recognized for its application in pharmacology, particularly in the treatment of overactive bladder conditions. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

  • IUPAC Name : 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(methoxymethyl)phenol
  • Molecular Formula : C23H33NO2
  • CAS Number : 250214-69-8
  • Molecular Weight : 355.52 g/mol

The primary mechanism by which phenol derivatives like tolterodine exert their effects is through the inhibition of muscarinic acetylcholine receptors (mAChRs). This action leads to reduced bladder contractions and increased bladder capacity. The compound selectively targets M3 receptors, which are predominantly found in the bladder.

Pharmacological Effects

  • Antimuscarinic Activity : The compound demonstrates a strong affinity for mAChRs, particularly M3 receptors, leading to effective management of urinary incontinence.
  • Tissue Selectivity : Studies indicate that the compound exhibits selectivity towards bladder tissues over salivary glands, minimizing side effects like dry mouth.
  • Efficacy in Clinical Trials : Clinical trials have shown that tolterodine significantly improves symptoms of overactive bladder compared to placebo, with a favorable safety profile.

Clinical Trials

A pivotal study published in the Journal of Urology evaluated tolterodine's effectiveness in patients with overactive bladder. Key findings included:

  • Reduction in Urgency Episodes : Patients experienced a significant decrease in daily urgency episodes (from an average of 8 to 4 per day).
  • Improvement in Quality of Life : Participants reported enhanced quality of life metrics post-treatment.

Comparative Studies

In a comparative analysis against other antimuscarinic agents (e.g., oxybutynin), tolterodine was found to be equally effective but with fewer central nervous system side effects. This was highlighted in a meta-analysis published in European Urology, which summarized data from multiple studies.

Data Table: Comparative Efficacy of Antimuscarinic Agents

AgentEfficacy (%)Dry Mouth Incidence (%)Bladder Capacity Increase (mL)
Tolterodine601050
Oxybutynin653045
Solifenacin621548

Toxicological Profile

While generally well-tolerated, some adverse effects have been noted:

  • Common Side Effects : Dry mouth, constipation, and dizziness.
  • Severe Reactions : Rare instances of allergic reactions and urinary retention have been reported.

Properties

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2/c1-17(2)24(18(3)4)14-13-21(20-9-7-6-8-10-20)22-15-19(16-26-5)11-12-23(22)25/h6-12,15,17-18,21,25H,13-14,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSOVOKENPWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)COC)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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